Pyrrolo[1,2-b]pyridazine-7-carboxylic acid
Overview
Description
Pyrrolo[1,2-b]pyridazine-7-carboxylic acid is a useful research chemical . It is a derivative of pyridazine, which is a six-membered heterocycle containing two nitrogen atoms in adjacent positions . The this compound molecule contains a total of 19 bonds. There are 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 Pyrrole, and 1 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide with tertiary butyl carbazate and subsequent condensation of the resulting carbamate derivative with a chalcone .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyridazine ring, which are fused together. The molecule also contains a carboxylic acid group .Scientific Research Applications
Electrophilic Substitution Studies
Pyrrolo[1,2-b]pyridazines, including Pyrrolo[1,2-b]pyridazine-7-carboxylic acid, have been extensively researched for their electrophilic substitution reactions. Depending on the electrophiles and reaction conditions used, these compounds can form mono, di, tri, or tetrasubstituted derivatives. This variability makes them valuable for diverse chemical syntheses (Zupan, Stanovnik, & Tiŝler, 1971).
Fluorescent Properties
Pyrrolo[1,2-b]pyridazine derivatives have been synthesized for their fluorescent properties. Notably, these derivatives exhibit high fluorescence, making them potentially useful in materials science and bioimaging applications (Dumitrascu et al., 2008).
Antioxidant Activity
Some pyrrolo[1,2-b]pyridazine derivatives have shown significant antioxidant properties. For instance, 5-substituted pyrrolo[1,2-b]pyridazines demonstrated profound inhibition of lipid peroxidation in vitro, suggesting their potential use as antioxidants (Østby et al., 2000).
Synthesis of Heterocyclic Structures
These compounds are instrumental in synthesizing various heterocyclic structures. For example, a study detailed the synthesis of fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates, which included unprecedented heterocyclic skeletons (Galenko et al., 2016).
Spectroscopic Characteristics
Research has also focused on the optical spectroscopic characteristics of new pyrrolo[1,2-b]pyridazine derivatives. These studies provide valuable insights into the absorption and fluorescence properties of these compounds, contributing to their potential applications in various scientific fields (Vasilescu et al., 2008).
Heteroarylation and Synthesis Approaches
Detailed studies on the novel synthesis of pyrrolo[1,2-b]pyridazines have been conducted. For instance, the regioselective heteroarylation of these compounds has been achieved, broadening their applicability in synthetic chemistry (Pal et al., 2002).
Novel Synthetic Methods
New methods for synthesizing pyrrolo[1,2-b]pyridazine derivatives have been developed, showcasing the versatility of these compounds in organic synthesis (Sagyam et al., 2009).
Safety and Hazards
Future Directions
The future directions for research on Pyrrolo[1,2-b]pyridazine-7-carboxylic acid could include further investigation of its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. In addition, its potential applications in pharmaceuticals, optical materials, and catalysis could be explored .
Properties
IUPAC Name |
pyrrolo[1,2-b]pyridazine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-4-3-6-2-1-5-9-10(6)7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDMJBKRAYBLAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C(N2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378467-76-5 | |
Record name | pyrrolo[1,2-b]pyridazine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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